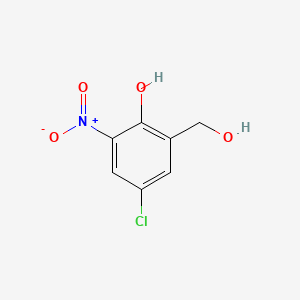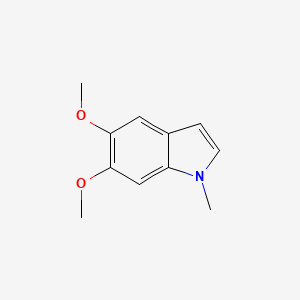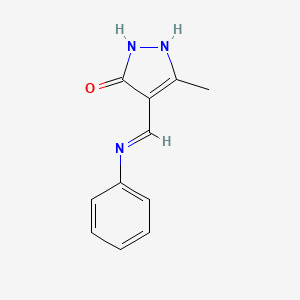
5,6-Dibromo-2-methyl-1H-benzimidazole
Descripción general
Descripción
5,6-Dibromo-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity 5,6-Dibromo-2-methyl-1H-benzimidazole derivatives have been investigated for their potential antiprotozoal activity. Research indicates that certain benzimidazole derivatives exhibit higher efficacy against the protozoa Acanthamoeba castellanii, suggesting their potential as antiprotozoal agents. This aligns with findings where bromo- and methyl-analogues of 1H-benzimidazole demonstrated significant biological activity in vitro against Acanthamoeba castellanii, a pathogen responsible for serious eye infections (Kopanska et al., 2004).
DNA Topoisomerase I Inhibition Benzimidazole derivatives, including those related to this compound, have been explored for their inhibitory effects on mammalian type I DNA topoisomerases. This enzyme is crucial for DNA replication and transcription, making its inhibitors potential candidates for cancer therapy. Research on various benzimidazole derivatives has revealed their capability to inhibit topoisomerase I activity, indicating their potential as anticancer agents (Alpan et al., 2007).
Antitumor Activity The synthesis and study of benzimidazole derivatives have led to the identification of compounds with significant antitumor activity. These compounds have been evaluated against various cancer cell lines, including Burkitt's lymphoma, demonstrating their potential as antitumor agents. The inhibitory activity against the Epstein-Barr virus-early antigen (EBV-EA) activation suggests a promising avenue for cancer treatment research (Ramla et al., 2007).
Anticancer Properties The interaction of benzimidazole derivatives with DNA and DNA-associated processes has been extensively studied, revealing their potential as anticancer drugs. These interactions, particularly with DNA topoisomerases and through the induction of DNA damage, highlight the therapeutic potential of benzimidazole derivatives in cancer treatment. Research into bis- and tris-benzimidazole systems has shown significant activity in interfering with DNA-associated processes, further underscoring the medicinal relevance of these compounds (Bhattacharya & Chaudhuri, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzimidazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They are also known to bind and depolymerize tubulins in parasitic nematodes .
Mode of Action
It is known that benzimidazole derivatives can inhibit quorum sensing (qs), a bacterial cell-to-cell signaling system controlling virulence . This inhibition reduces bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of microtubules in parasitic nematodes, disrupting their cellular functions . They also inhibit the QS system in bacteria, affecting the regulation of virulence gene expression .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They can disrupt the cellular functions of parasitic nematodes and reduce the virulence of bacteria .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation and survival . Additionally, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of DNA polymerases, thereby preventing DNA replication and cell division . Additionally, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in energy production and utilization . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular energy production and apoptosis .
Propiedades
IUPAC Name |
5,6-dibromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHINYYCVCHKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571981 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89664-13-1 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-](/img/structure/B3033089.png)

![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)




![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)
